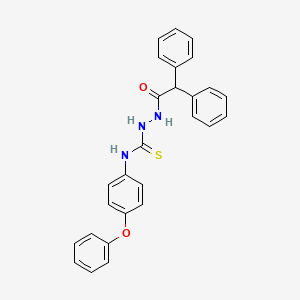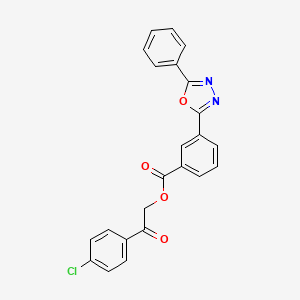![molecular formula C21H12Cl2FNOS B10862922 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoroquinolin-2-ol](/img/structure/B10862922.png)
4-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoroquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoro-2-quinolinol is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of two chlorophenyl groups, a sulfanyl group, and a fluorine atom attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoro-2-quinolinol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via Friedel-Crafts acylation reactions using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Addition of the Sulfanyl Group: The sulfanyl group can be added through a nucleophilic substitution reaction using 4-chlorothiophenol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoro-2-quinolinol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted quinolines.
Scientific Research Applications
4-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoro-2-quinolinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoro-2-quinolinol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom and chlorophenyl groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-quinolinol: Lacks the sulfanyl and fluorine groups.
3-[(4-Chlorophenyl)sulfanyl]-6-fluoro-2-quinolinol: Lacks one of the chlorophenyl groups.
4-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-2-quinolinol: Lacks the fluorine group.
Uniqueness
4-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoro-2-quinolinol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chlorophenyl and sulfanyl groups, along with the fluorine atom, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H12Cl2FNOS |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanyl-6-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C21H12Cl2FNOS/c22-13-3-1-12(2-4-13)19-17-11-15(24)7-10-18(17)25-21(26)20(19)27-16-8-5-14(23)6-9-16/h1-11H,(H,25,26) |
InChI Key |
IIMNVRMMNSZHOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC3=C2C=C(C=C3)F)SC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid](/img/structure/B10862844.png)
![2-{3-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10862849.png)

![3-[(2-hydroxyethyl)sulfanyl]-6-nitro-4-phenylquinolin-2(1H)-one](/img/structure/B10862864.png)
![5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate](/img/structure/B10862865.png)

![1-[11-(2-fluorophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B10862888.png)
![N',N''-[1H-pyrrole-2,5-diyldi(E)methylylidene]bis(2-hydroxybenzohydrazide)](/img/structure/B10862891.png)
![2-[1-(3-cycloheptyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10862892.png)
![4-[14-(3-Pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]aniline](/img/structure/B10862903.png)
![N-[4-({4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]hexanamide](/img/structure/B10862905.png)

![N-(4-chlorophenyl)-4-[2-({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarboxamide](/img/structure/B10862913.png)
![4-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10862920.png)
